molecular formula C18H23NaO5S B12413181 17beta-Estradiol sulfate-d5 (sodium)

17beta-Estradiol sulfate-d5 (sodium)

Cat. No.: B12413181
M. Wt: 379.5 g/mol
InChI Key: LMJQCTISQYSLPF-ZWAABPKCSA-M
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Description

Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 17-alpha-ester involves several synthetic routes. One common method includes the esterification of 17-alpha, 21-dihydroxy steroid compounds. The process typically involves dissolving the raw material in a cyclic ester solvent such as dioxane, followed by the addition of an ester and a catalyst like p-toluenesulfonic acid. The reaction is carried out under controlled conditions to form the cyclic ester, which is then hydrolyzed to yield the 17-alpha-ester .

Industrial Production Methods

Industrial production of 17-alpha-ester often employs large-scale esterification processes. The raw materials are dissolved in suitable solvents, and the reaction is catalyzed using acids. The reaction mixture is then subjected to hydrolysis, followed by purification steps to isolate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Compound 17 undergoes various chemical reactions, including:

    Oxidation: The 17-alpha-hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the 17-alpha-ketone back to the hydroxy form.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products

The major products formed from these reactions include various steroidal derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds.

Scientific Research Applications

Compound 17 has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex steroidal structures.

    Biology: Used in the study of steroid metabolism and hormone regulation.

    Medicine: It is a precursor in the synthesis of corticosteroids and other therapeutic agents.

    Industry: Employed in the production of steroid-based pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 17-alpha-ester involves its interaction with specific molecular targets, primarily steroid receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.

    Prednisolone: Another corticosteroid used for its immunosuppressive effects.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive properties.

Uniqueness

Compound 17 is unique due to its specific 17-alpha-hydroxy structure, which allows for selective modifications and applications in drug synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the pharmaceutical industry.

Properties

Molecular Formula

C18H23NaO5S

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D;

InChI Key

LMJQCTISQYSLPF-ZWAABPKCSA-M

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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